1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid
Description
1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is a sulfonamide derivative featuring a piperidine ring substituted with a carboxylic acid group and a sulfonyl-linked aryl moiety. The aryl group contains a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position.
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S/c1-9-7-12(21-2)13(8-11(9)15)22(19,20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIROFSAOKRVQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC(CC2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the sulfonylation of a piperidine derivative with a chlorinated aromatic sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aryl Sulfonyl Group
The aryl sulfonyl group is a critical determinant of bioactivity and physicochemical properties. Key analogs include:
2.1.1 1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic Acid
- Substituents : 5-isopropyl, 2-methoxy, 4-methyl.
- Molecular Weight : 355.45 g/mol .
- Comparison : The isopropyl group increases steric bulk compared to the chlorine atom in the target compound. This may reduce membrane permeability but enhance binding to hydrophobic pockets in enzymes or receptors.
2.1.2 1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic Acid
2.1.3 1-[(5-O-Methylsulfonyl-1H-indole-2-carboxylic Acid Derivatives
- Substituents : 5-O-methylsulfonyl on indole.
- Biological Activity : Exhibited cytotoxic activity comparable to doxorubicin in cancer cell lines (e.g., COLO 205, SK-MEL-2) .
- Comparison : Smaller sulfonyl substituents (e.g., methylsulfonyl) may favor bioactivity by balancing steric effects and solubility. The chlorine in the target compound may similarly modulate activity.
Piperidinecarboxylic Acid Derivatives with Heterocyclic Modifications
2.2.1 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic Acid
2.2.2 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic Acid
- Structure : Imidazole sulfonyl group.
- Molecular Weight: Not explicitly stated, but estimated ~300 g/mol .
- Comparison : The imidazole ring introduces basicity and hydrogen-bonding capacity, which could enhance interactions with polar residues in biological targets.
Research Implications and Gaps
- Bioactivity Screening : The target compound should be evaluated for cytotoxicity, enzyme inhibition, and pharmacokinetics, guided by its structural analogs.
- Solubility and Stability : Comparative studies on lipophilicity (e.g., logP) and metabolic stability are needed to assess drug-likeness.
- Synthetic Optimization : Substituent modifications (e.g., replacing Cl with bioisosteres) could refine activity and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
